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Compound of Interest

Compound Name: VUF 10148

Cat. No.: B1663098 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Abstract
VUF 10148, identified as 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent antagonist

of the histamine H4 receptor (H4R). This document provides detailed application notes and

protocols for the preparation and use of VUF 10148 solutions in preclinical research and drug

development. The information is intended for researchers, scientists, and drug development

professionals investigating the role of the H4 receptor in various physiological and pathological

processes.
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Property Value Source

Chemical Name
2-benzyl-3-(4-methylpiperazin-

1-yl)quinoxaline
[1]

Molecular Formula C22H24N4 Inferred

Molecular Weight 344.45 g/mol Inferred

Appearance Solid (form may vary) N/A

Solubility Soluble in DMSO General Practice

Storage
Store at -20°C for long-term

stability.
General Practice

Biological Activity
VUF 10148 is an antagonist of the histamine H4 receptor, a G protein-coupled receptor

primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic

cells, and T cells.[2] The H4 receptor is implicated in inflammatory and immune responses,

making it a therapeutic target for a range of disorders including allergic rhinitis, asthma, atopic

dermatitis, and autoimmune diseases.[2][3] Antagonism of the H4 receptor by compounds like

VUF 10148 can modulate immune cell chemotaxis and cytokine release.[2]

Quantitative Data:
Quantitative structure-activity relationship (QSAR) studies have been performed on a series of

2-(4-methylpiperazin-1-yl)quinoxaline derivatives, including the structural class of VUF 10148,

to understand their binding affinity to the human histamine H4 receptor.[4] While a specific Ki or

IC50 value for VUF 10148 is not provided in the immediate search results, the class of

compounds is characterized by its H4R binding. For experimental design, it is recommended to

perform a dose-response curve to determine the IC50 in the specific assay system being used.
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VUF 10148 solid

Dimethyl sulfoxide (DMSO), anhydrous

Sterile, amber microcentrifuge tubes or vials

Calibrated analytical balance

Vortex mixer

Pipettes

Protocol:

Weighing the Compound: Accurately weigh a precise amount of VUF 10148 solid using a

calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh

3.44 mg of VUF 10148 (Molecular Weight = 344.45 g/mol ).

Dissolving in DMSO: Add the weighed VUF 10148 to a sterile amber microcentrifuge tube.

Add the calculated volume of anhydrous DMSO. For 1 mL of a 10 mM solution from 3.44 mg

of compound, add 1 mL of DMSO.

Ensuring Complete Dissolution: Vortex the solution thoroughly until the VUF 10148 is

completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid

dissolution if necessary, but avoid excessive heat.

Storage: Store the 10 mM stock solution at -20°C in tightly sealed amber vials to protect from

light and moisture. For frequent use, small aliquots can be prepared to avoid repeated

freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays
Materials:

10 mM VUF 10148 stock solution in DMSO

Appropriate aqueous buffer or cell culture medium (e.g., PBS, HBSS, DMEM)
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Protocol:

Serial Dilutions: Prepare working solutions by performing serial dilutions of the 10 mM stock

solution in the desired aqueous buffer or cell culture medium.

DMSO Concentration: Ensure that the final concentration of DMSO in the assay is consistent

across all experimental conditions and does not exceed a level that affects cell viability or

assay performance (typically ≤ 0.5%). A vehicle control containing the same final

concentration of DMSO should always be included in the experiment.

Example Dilution Series: To prepare a 1 µM working solution from a 10 mM stock, you can

perform a 1:100 dilution followed by a 1:10 dilution, or a direct 1:10,000 dilution. It is

recommended to perform intermediate dilutions to ensure accuracy.
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Caption: Workflow for determining the IC50 of VUF 10148.

Histamine H4 Receptor Signaling Pathway
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The histamine H4 receptor is a Gi/o-coupled receptor. Upon activation by an agonist like

histamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

AMP (cAMP) levels. It can also signal through β-arrestin pathways and mobilize intracellular

calcium.
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Caption: VUF 10148 antagonism of the H4 receptor signaling pathway.

Safety and Handling
VUF 10148 is a chemical compound for research use only. Standard laboratory safety

precautions should be followed. Wear appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with

skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the

Safety Data Sheet (SDS) for more detailed information.

Disclaimer
The information provided in this document is for research purposes only and is not intended for

human or veterinary use. The protocols described are general guidelines and may require

optimization for specific experimental conditions. It is the responsibility of the user to validate

the methods and ensure their suitability for the intended application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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